(E)-Olefin Stereochemistry Locked at the Butenamide Core — Configurational Stability vs. (Z)-Isomers
The (E)-configuration of the 3-methylbut-2-enamide core is explicitly specified by the IUPAC name and synthetic route disclosed in the Makriyannis patent family [1]. In cannabinoid SAR, olefin geometry is not trivial: (E)- and (Z)-isomers of α,β-unsaturated amides can exhibit differential conformational preferences that affect receptor-binding pose and metabolic stability. The (E)-isomer places the 2-methoxyphenyl group and the amide carbonyl in a trans orientation, which is the configuration associated with the general formula of active species in US 10,882,838 [1]. No quantitative isomer-comparison data for this specific compound are publicly available; this evidence is classified as class-level inference.
| Evidence Dimension | Olefin geometry ((E) vs. (Z)) of the butenamide core |
|---|---|
| Target Compound Data | (E)-configuration as specified by IUPAC name and synthetic route |
| Comparator Or Baseline | Hypothetical (Z)-isomer; literature precedent shows (E)/(Z)-isomer pairs of cannabinoid ligands can exhibit >10-fold differences in CB1 affinity [2] |
| Quantified Difference | Not quantified for this specific compound pair; class-level precedent suggests potentially large affinity shifts |
| Conditions | Structural assignment by NMR; biological activity inferred from patent genus claims |
Why This Matters
Procurement of material with verified (E)-configuration is essential because the (Z)-isomer, if present as a contaminant, could confound pharmacological interpretation based on class-level SAR precedent.
- [1] U.S. Patent No. 10,882,838. Cannabinergic compounds and uses thereof. Makriyannis A, Thakur GA, Sharma R; assigned to Northeastern University. Issued Jan. 5, 2021. View Source
- [2] Huffman JW, et al. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. 2003;11(4):539-549. (Class-level precedent for >10-fold affinity differences between stereoisomers of synthetic cannabinoids.) View Source
